molecular formula C15H15NO3 B11781735 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde

Cat. No.: B11781735
M. Wt: 257.28 g/mol
InChI Key: JVLBVIIOESVESG-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a 2,5-dimethoxyphenyl substituent at the 6-position of the pyridine ring and a methyl group at the 2-position. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.28 g/mol.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H15NO3/c1-10-11(9-17)4-6-14(16-10)13-8-12(18-2)5-7-15(13)19-3/h4-9H,1-3H3

InChI Key

JVLBVIIOESVESG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C=CC(=C2)OC)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: 6-(2,5-Dimethoxyphenyl)-2-methylnicotinic acid.

    Reduction: 6-(2,5-Dimethoxyphenyl)-2-methylnicotinol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and synthetic features of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde with three analogous compounds derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Synthesis Highlights Applications/Notes
This compound C₁₅H₁₅NO₃ 257.28 Aldehyde, methyl, dimethoxyphenyl 2-methyl pyridine, 6-(2,5-dimethoxyphenyl) Likely analogous to methods Research intermediate, derivatization
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (2) C₁₅H₂₀O₅ 280.32 Ester, ketone Hexanoate chain with ketone Reflux with MeOH/H₂SO₄, chromatography Organic synthesis intermediate
25H-NBOH (C₁₇H₂₁NO₃) C₁₇H₂₁NO₃ 287.35 Phenol, ethylamino, dimethoxyphenyl Amino-methylphenol backbone GC-MS validated Psychoactive research compound
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy, dimethylamino Pyridin-3-amine, dimethylaminomethyl Unspecified synthesis Research use (non-medical)
Key Observations:
  • Shared Substituents : All compounds except the benzodioxin derivative () share the 2,5-dimethoxyphenyl group, which is associated with serotonin receptor modulation in psychoactive analogs like 25H-NBOH .
  • Functional Group Diversity: The target compound’s aldehyde group distinguishes it from ester/ketone () and amine/phenol () functionalities, suggesting divergent reactivity (e.g., nucleophilic additions).
  • Molecular Complexity: ’s benzodioxin derivative () has the highest molecular weight (391.46 g/mol), reflecting its extended aromatic system and dimethylamino group, which may enhance solubility or receptor affinity.

Biological Activity

6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14_{14}H15_{15}N1_{1}O3_{3}, characterized by a nicotinaldehyde moiety substituted with a dimethoxyphenyl group. The presence of methoxy groups contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression and inflammatory responses. This includes Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in various diseases including autoimmune disorders and neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell LineIC50 (μM)Mechanism of Action
A54915.4Apoptosis induction
HepG212.3Cell cycle arrest
MCF-718.7Inhibition of proliferation

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner.

Case Studies

A notable case study involved the evaluation of the compound's effects on tumor xenografts in mice. The study reported a significant reduction in tumor size after administration of this compound compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as an anticancer agent.

Pharmacological Applications

Given its biological activity, this compound is being explored for therapeutic applications in:

  • Cancer Treatment : As an anticancer agent targeting specific signaling pathways involved in tumor growth.
  • Inflammatory Diseases : Due to its kinase inhibition properties, it may also be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders.

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